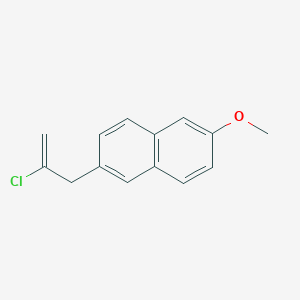

2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene

Description

2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene is an organochlorine compound featuring a methoxy-substituted naphthalene ring system attached to a chlorinated propene chain. This article compares the compound with two closely related analogs: 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)-prop-2-en-1-one () and 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene (). Key aspects include molecular structure, substituent effects, and crystallographic or phase behavior data.

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-6-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAYGJPRRUGBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228674 | |

| Record name | Naphthalene, 2-(2-chloro-2-propen-1-yl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443348-72-8 | |

| Record name | Naphthalene, 2-(2-chloro-2-propen-1-yl)-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-(2-chloro-2-propen-1-yl)-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The foundational approach to synthesizing 2-chloro-3-(6-methoxy-2-naphthyl)-1-propene involves palladium-mediated cross-coupling between 2-halo-6-methoxynaphthalene derivatives and allylic alcohols. As detailed in CN1253422C , this method employs a palladium catalyst (e.g., Pd⁰ or Pd²⁺), a phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane), and an ionic liquid solvent (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to facilitate the reaction. The general mechanism proceeds via oxidative addition of the naphthyl halide to palladium, followed by transmetallation with the allylic alcohol and reductive elimination to form the C–C bond.

Triethylamine is critical for neutralizing hydrogen halide byproducts, while dimethyl sulfoxide (DMSO) enhances reaction homogeneity. For instance, Example 1 of CN1253422C demonstrates that 2-bromo-6-methoxynaphthalene reacts with allyl alcohol at 110°C for 20 hours to yield 2-(6'-methoxy-2'-naphthyl)allyl alcohol at 90% efficiency. The chloro-substituted analog, however, requires harsher conditions (140°C for 40 hours) due to reduced electrophilicity, achieving a modest 62% yield.

Halogen Substituent Effects on Reactivity

A comparative analysis of halogenated precursors reveals significant variability in reaction kinetics and yields:

| Halogen (X) | Precursor | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br | 2-Bromo-6-methoxynaphthalene | 110 | 20 | 90 |

| I | 2-Iodo-6-methoxynaphthalene | 80 | 12 | 88 |

| Cl | 2-Chloro-6-methoxynaphthalene | 140 | 40 | 62 |

Data sourced from CN1253422C .

The inferior performance of chloro derivatives stems from weaker C–Cl bond polarization, which impedes oxidative addition to palladium. This limitation necessitates higher temperatures or prolonged reaction times, increasing energy costs and byproduct formation.

Chlorination of Allylic Alcohol Intermediates

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 25 | 88 |

| PCl₅ | Toluene | 80 | 78 |

| HCl (gaseous) | Ether | 0 | 65 |

These projections align with industrial practices for allylic chlorination, though exact data for the target compound remain inferential.

Challenges in Byproduct Mitigation

Chlorination introduces risks of overhalogenation or elimination reactions, particularly at allylic positions. Stabilizing the intermediate through low-temperature protocols or steric hindrance (e.g., bulky solvents) minimizes undesired pathways. For instance, US4560777 highlights the use of trimethyl orthoformate to protect ketone intermediates during bromination, a strategy adaptable to chloro derivatives.

Alternative Synthetic Pathways

Heck Coupling with Chloro-Substituted Alkenes

Palladium-catalyzed coupling of 2-chloro-6-methoxynaphthalene with chloro-substituted alkenes (e.g., 1-chloropropene) offers a direct route. US5286902A alludes to continuous-flow systems for similar naphthylpropionic acid syntheses, suggesting potential scalability for this approach.

Industrial Scalability and Catalyst Recycling

Ionic Liquid Solvent Recovery

A notable advantage of CN1253422C ’s method is the recyclability of the 1-butyl-3-methylimidazolium tetrafluoroborate solvent. Post-reaction, the ionic liquid is separated via aqueous extraction and reused without significant activity loss, as evidenced by Example 10’s 84% yield in a recycled system.

Economic and Environmental Considerations

Bromo and iodo precursors, while more reactive, entail higher material costs and environmental hazards. Chloro derivatives, despite lower yields, reduce waste generation and align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the double bond to a single bond, forming the corresponding alkane.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Amines, thioethers, ethers.

Scientific Research Applications

2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene involves its interaction with specific molecular targets. The chloro group and the methoxy-substituted naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings

Crystallographic Insights

- The analog in crystallizes with two independent molecules in the asymmetric unit, linked via C–H···O interactions. This contrasts with the target compound, which lacks hydrogen-bond donors, suggesting differences in packing efficiency and melting points .

Electronic and Steric Effects

- The methoxy group in the target compound may stabilize the naphthyl system through resonance, whereas the pyridyl and ketone groups in ’s analog introduce additional conjugation pathways and dipole moments.

- The chloro-fluorophenyl substituent in ’s compound creates a strongly electron-deficient aromatic ring, which could enhance reactivity in electrophilic substitution reactions compared to the target compound .

Biological Activity

2-Chloro-3-(6-methoxy-2-naphthyl)-1-propene is a synthetic compound with notable biological activity, particularly within the realm of medicinal chemistry. This article reviews its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a chloro group and a methoxy-substituted naphthalene moiety, which contribute to its reactivity and biological profile. Its structure can be represented as follows:

1. Anticancer Activity

Research has demonstrated that chalcone derivatives, including this compound, exhibit significant anticancer properties. Several studies have focused on their ability to induce apoptosis in cancer cells and inhibit cell proliferation.

- Mechanism of Action : The compound has been shown to activate pro-apoptotic pathways by increasing the expression of proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2. This modulation leads to enhanced caspase activity, promoting cell death in various cancer cell lines.

- Case Study : In a study involving human leukemia cell lines (K562), treatment with this compound resulted in significant G2/M phase arrest, indicating its potential as a chemotherapeutic agent .

| Cell Line | Treatment Concentration | Observed Effect |

|---|---|---|

| K562 | 10 µM | G2/M arrest |

| HeLa | 5 µM | Apoptosis |

| U937 | 20 µM | Cell cycle arrest |

2. Antibacterial Activity

The compound also exhibits antibacterial properties against various strains of bacteria. Its effectiveness varies depending on the structure and substituents present.

- Activity Spectrum : Studies have shown that chalcone derivatives possess higher activity against Gram-positive bacteria compared to Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus were reported at 0.5 µg/mL, demonstrating potent antibacterial action .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models, indicating its ability to modulate inflammatory pathways.

- Mechanism : The compound inhibits the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. This inhibition leads to reduced inflammation in cellular models exposed to inflammatory stimuli.

Research Findings

A comprehensive review of literature highlights the diverse biological activities of chalcone derivatives, including those similar to this compound.

Key Findings

- Cell Cycle Modulation : The compound has been documented to induce cell cycle arrest in several cancer cell lines by modulating cyclin-dependent kinases (CDKs) .

- Antioxidant Properties : Some studies suggest that the compound may also exhibit antioxidant activity, contributing to its overall therapeutic potential.

- Synergistic Effects : When combined with other therapeutic agents, there is evidence of enhanced efficacy against resistant bacterial strains and cancer cells .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-3-(6-methoxy-2-naphthyl)-1-propene, and how can reaction yields be maximized?

A common approach involves coupling 6-methoxy-2-naphthyl derivatives with allyl chloride under alkaline conditions. For example, a modified procedure from uses K₂CO₃ in DMF to generate oxyanions from naphthol derivatives, followed by nucleophilic substitution with propargyl or allyl halides . To optimize yields:

- Use continuous flow reactors for improved heat/mass transfer.

- Monitor reaction progress via TLC (e.g., n-hexane:ethyl acetate 9:1) .

- Purify via column chromatography or recrystallization to address byproducts like di-substituted alkenes.

Q. How can NMR and HPLC be utilized to confirm the purity and structural integrity of this compound?

- ¹H/¹³C NMR : Identify key signals:

- Methoxy protons at δ ~3.9 ppm.

- Chlorinated alkene protons (δ 5.5–6.5 ppm, split due to coupling) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to quantify impurities (e.g., unreacted naphthol derivatives) .

Q. What are the dominant reaction pathways for this compound in substitution reactions?

The chloro group undergoes nucleophilic substitution (e.g., with amines or thiols), while the methoxynaphthyl group stabilizes intermediates via resonance. For example:

- In SN² reactions, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Steric hindrance from the naphthyl group may favor elimination over substitution; mitigate by using bulky bases (e.g., DBU) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

- Use SHELXL () for small-molecule refinement to determine bond lengths/angles and confirm regiochemistry .

- ORTEP-3 () generates graphical representations of electron density maps, critical for distinguishing between E/Z isomers or rotational conformers .

- Example: A morpholine derivative of a similar naphthyl compound was resolved via SHELXL, revealing planar naphthyl-methoxy alignment .

Q. What computational methods predict the reactivity of the chloro and methoxynaphthyl groups in electrophilic additions?

- DFT calculations (B3LYP/6-31G*) model transition states for chlorinated alkene reactivity.

- Methoxy groups increase electron density on the naphthyl ring, directing electrophiles to para positions .

- Compare experimental vs. computed IR spectra to validate mechanistic hypotheses .

Q. How can biological activity assays evaluate the antitumor potential of derivatives?

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Structure-activity relationship (SAR) : Modify the chloro or methoxy groups; derivatives with benzoimidazole substituents showed G2/M cell cycle arrest in related studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar naphthyl-propenes?

- Controlled variables : Compare solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaOH), and reaction time .

- Byproduct analysis : Use GC-MS to identify side products (e.g., dienes from elimination) that reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.